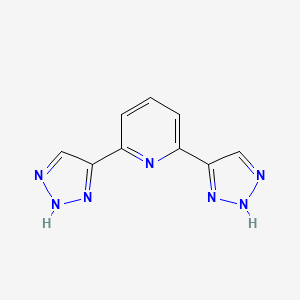

2,6-ジ(2H-1,2,3-トリアゾール-4-イル)ピリジン

説明

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, also known as 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, is a useful research compound. Its molecular formula is C9H7N7 and its molecular weight is 213.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

2,6-ジ(2H-1,2,3-トリアゾール-4-イル)ピリジンのコアコンポーネントである1,2,3-トリアゾール環は、多くの薬物に見られるアミド結合との類似性から、創薬において広く見られます 。その安定性と水素結合能は、新規医薬品化合物の創出のための優れた候補となっています。 例えば、抗痙攣薬であるルフィナミドやβ-ラクタム系抗生物質であるタゾバクタムなどのトリアゾール含有薬物は、治療用途におけるトリアゾールの可能性を示しています .

有機合成

有機化学では、トリアゾール環は汎用性の高い中間体として役立ちます。様々な化学反応に関与し、複雑な分子の合成を可能にします。 トリアゾール部分は、酸性条件下でも塩基性条件下でも安定であるため、多様な有機化合物の合成において貴重な構成要素となっています .

高分子化学

トリアゾールは、熱安定性や機械的強度などの高分子の特性を高めることが知られています。 ポリマー鎖にトリアゾールユニットを組み込むことにより、高性能用途に適した特定の特性を持つ材料を開発することができます .

超分子化学

トリアゾール環は水素結合に関与できるため、超分子構造を形成することができます。 これらの構造は、分子レベルで動作する分子センサー、スイッチ、その他のデバイスの開発に役立ちます .

生体結合

トリアゾールを生物分子と生体結合させることで、標的型薬物送達システムや診断ツールを作成できます。 トリアゾール環は、タンパク質や核酸の特定の部位に結合するリンカーとして機能し、生物学的標的との正確な相互作用を可能にします .

ケミカルバイオロジー

ケミカルバイオロジーでは、トリアゾールを使用して生物分子を修飾し、その機能を変化させたり、細胞内での位置を追跡したりすることができます。 この用途は、生物学的プロセスを理解し、新しいバイオテクノロジーツールを開発するために不可欠です .

蛍光イメージング

トリアゾールは、特定の条件下で光る蛍光プローブの一部となることができ、イメージング用途に役立ちます。 細胞成分を可視化したり、化学反応の進行をリアルタイムで追跡したりすることができます .

材料科学

トリアゾール環の堅牢性により、高い耐薬品性を必要とする材料の製造に適しています。 この用途は、特に、過酷な環境に耐える必要があるコーティング、接着剤、その他の材料の開発において関連しています .

これらの分野はそれぞれ、トリアゾール環の安定性、水素結合能力、幅広い化学反応への参加能力などの独自の特性を利用しています。したがって、「2,6-ジ(2H-1,2,3-トリアゾール-4-イル)ピリジン」という化合物は、これらの多様な分野における研究開発の進歩に大きな可能性を秘めています。 ここに示されている情報は、2021年の最後の更新時点におけるトリアゾール誘導体の現在の理解と用途に基づいており、提供されたソースからの最近の知見が補足されています .

作用機序

Target of Action

The primary targets of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine are d and f metal coordination complexes . This compound acts as a versatile terdentate ligand, binding to these metal complexes and influencing their properties .

Mode of Action

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine interacts with its targets by forming coordination complexes . This interaction results in changes to the properties of the metal complexes, which can have various downstream effects depending on the specific metals involved .

Biochemical Pathways

The exact biochemical pathways affected by 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine depend on the specific metal complexes it interacts with . It has been studied for its potential in various applications, including catalysis, enzyme inhibition, and photochemistry .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which could potentially influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine’s action depend on the specific metal complexes it interacts with . For example, when used in photocatalysis, it can facilitate organic transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine. For instance, it should be stored away from light and moisture . Additionally, its reactivity may be influenced by temperature .

生化学分析

Biochemical Properties

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. For instance, it has been shown to interact with metal ions, forming coordination complexes that can act as catalysts in enzymatic reactions . These interactions are primarily driven by the tridentate binding motif of the compound, which allows it to form stable chelates with metal ions . Additionally, 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting the transcription of specific genes involved in cellular metabolism and other critical processes . Furthermore, 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine has been shown to induce cytotoxic effects in certain tumor cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to metal ions, forming coordination complexes that can act as enzyme inhibitors or activators . These complexes can alter the conformation of enzymes, affecting their catalytic activity and, consequently, the biochemical pathways they regulate . Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth and differentiation .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . In in vitro and in vivo studies, the compound has been observed to exert sustained effects on cellular function, with changes in gene expression and metabolic activity persisting over extended periods .

Dosage Effects in Animal Models

The effects of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to enhance enzymatic activity and promote cellular metabolism . At higher doses, it can induce toxic effects, including cytotoxicity and apoptosis in certain cell types . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing adverse effects . Additionally, high doses of the compound have been associated with systemic toxicity in animal models, underscoring the need for careful dose management in therapeutic applications .

Metabolic Pathways

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites in cells . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Additionally, the compound’s ability to accumulate in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression . Alternatively, it can localize to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of the compound within cells is essential for its ability to modulate specific biochemical pathways and cellular functions .

生物活性

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Properties

The compound can be synthesized through various methods, including click chemistry, which allows for the efficient formation of triazole rings. The structure consists of a pyridine core substituted with two 1,2,3-triazole moieties. This unique structure contributes to its biological activity by enhancing interactions with biological targets.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine exhibit significant anticonvulsant properties. For instance, in a study evaluating the anticonvulsant effects of several synthesized compounds, some derivatives showed high efficacy in antagonizing pentylenetetrazole (PTZ)-induced seizures. The effectiveness ranged from 20% to 80% compared to standard drugs like ethosuximide and diazepam .

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound | PTZ Antagonism (%) | ED50 (mg/kg) | Toxicity (mg/kg) |

|---|---|---|---|

| 7a | 80 | 200 | >650 |

| 7b | 60 | 250 | >700 |

| Diazepam | 90 | 0.5 | 360 |

| Ethosuximide | 70 | 180 | >500 |

Neuroprotective Properties

The neuroprotective effects of this compound have also been studied. In animal models, it has shown potential in protecting against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress. The presence of triazole rings is believed to enhance its ability to penetrate the blood-brain barrier (BBB), making it a candidate for treating CNS disorders .

The biological activity of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is attributed to several mechanisms:

- GABAergic Modulation : Some studies suggest that the compound may enhance GABAergic transmission, which is crucial for its anticonvulsant effects.

- Antioxidant Activity : The triazole moieties contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress in neuronal tissues .

- Inhibition of Neuroinflammatory Pathways : By modulating inflammatory responses in the brain, the compound may protect against neuronal damage associated with various neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticonvulsant activity. The study utilized various seizure models (PTZ and maximal electroshock) and demonstrated that certain derivatives significantly increased seizure latency and reduced seizure frequency compared to controls .

Another investigation focused on the lipophilicity and BBB penetration capabilities of these compounds. Results indicated that modifications on the triazole ring could enhance drug-like properties suitable for CNS applications .

特性

IUPAC Name |

2,6-bis(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUXTIISPOXPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542234-40-1 | |

| Record name | 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。